molecular formula C33H24O B12574481 3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one CAS No. 189516-55-0

3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one

Cat. No.: B12574481
CAS No.: 189516-55-0
M. Wt: 436.5 g/mol
InChI Key: JVQKYJDGNARWLL-UHFFFAOYSA-N
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Description

3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a complex arrangement of phenyl groups and a prop-2-en-1-one backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one typically involves the condensation of appropriate aromatic aldehydes with acetophenone derivatives under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system. The reaction mixture is refluxed for several hours, and the product is isolated by recrystallization from suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π interactions with aromatic residues in proteins, potentially inhibiting or modulating their activity. Additionally, its ability to undergo redox reactions may contribute to its biological effects by influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one stands out due to its unique combination of phenyl groups and a prop-2-en-1-one backbone, which imparts distinct chemical reactivity and potential applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

189516-55-0

Molecular Formula

C33H24O

Molecular Weight

436.5 g/mol

IUPAC Name

3-(2,4-diphenylphenyl)-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C33H24O/c34-33(28-19-11-4-12-20-28)24-32(27-17-9-3-10-18-27)30-22-21-29(25-13-5-1-6-14-25)23-31(30)26-15-7-2-8-16-26/h1-24H

InChI Key

JVQKYJDGNARWLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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